molecular formula C12H12ClNO B2702689 2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one CAS No. 731003-87-5

2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one

Cat. No. B2702689
CAS RN: 731003-87-5
M. Wt: 221.68
InChI Key: COXOTSLMVCSSMG-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one” is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.656 . It is used in proteomics research .


Synthesis Analysis

Indole derivatives, which include “2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one”, are synthesized for various biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which aids in developing new useful derivatives . A study has shown that 3-substitue 2-methyl indole analogs exhibited moderate to good inhibitory activities against Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one” is based on the indole scaffold, which is also known as benzopyrrole . This scaffold contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .


Chemical Reactions Analysis

Indole derivatives, including “2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one”, undergo various chemical reactions due to their aromatic nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Safety and Hazards

The safety and hazards of “2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Indole derivatives, including “2-Chloro-1-(2-methyl-1H-indol-3-yl)-propan-1-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen different pharmacological activities .

properties

IUPAC Name

2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXOTSLMVCSSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one

CAS RN

731003-87-5
Record name 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one
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